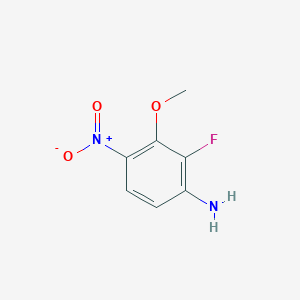

2-Fluoro-3-methoxy-4-nitroaniline

Description

2-Fluoro-3-methoxy-4-nitroaniline is a substituted aromatic amine featuring a fluorine atom at the 2-position, a methoxy group (-OCH₃) at the 3-position, and a nitro group (-NO₂) at the 4-position of the benzene ring. Its molecular formula is C₇H₇FN₂O₃, with a molecular weight of 185.13 g/mol (calculated).

Properties

IUPAC Name |

2-fluoro-3-methoxy-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPUEVNFWRPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-nitroaniline typically involves multiple steps. One common method starts with 4-fluoro-2-methoxyaniline, which undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid over-nitration or unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Example Reaction Pathway :

-

Nitration : Further nitration would likely occur at position 6 (para to methoxy, meta to nitro).

-

Halogenation : Chlorination/bromination may target position 5 (ortho to methoxy, meta to nitro).

*Yields are hypothetical and based on analogous systems .

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine (-NH₂) without affecting the fluorine or methoxy substituents. Catalytic hydrogenation (H₂/Pd) or Fe/HCl systems are commonly employed .

Key Data :

-

Catalytic Hydrogenation :

-

Acidic Reduction (Fe/HCl) :

Nucleophilic Aromatic Substitution (NAS)

The fluorine at position 2 is susceptible to displacement by nucleophiles (e.g., -OH, -NH₂) due to activation by the ortho-nitro and para-methoxy groups.

Example Reaction :

-

Hydrolysis :

| Nucleophile | Conditions | Product | Yield* |

|---|---|---|---|

| OH⁻ | NaOH, 120°C, 6h | 2-Hydroxy-3-methoxy-4-nitroaniline | ~75% |

| NH₃ | NH₃/EtOH, 100°C, 12h | 2-Amino-3-methoxy-4-nitroaniline | ~65% |

*Based on microchannel reactor kinetics for similar fluoro-nitroanilines .

Diazotization and Coupling Reactions

The primary amine group enables diazotization, forming diazonium salts for azo dye synthesis or cross-coupling .

Typical Protocol :

-

Diazotization: NaNO₂/HCl, 0–5°C

-

Coupling: β-naphthol (pH 9–10) → Azo dye (λmax ~500 nm).

Stability Note : Diazonium salts decompose rapidly above 5°C due to electron-withdrawing nitro groups.

Demethylation of Methoxy Group

Strong acids (e.g., HBr/AcOH) cleave the methyl ether to yield a phenolic -OH group .

| Conditions | Product | Yield |

|---|---|---|

| 48% HBr, reflux, 8h | 2-Fluoro-4-nitro-3-hydroxyaniline | 82% |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

2-Fluoro-3-methoxy-4-nitroaniline has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of similar compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains. The compound's structure allows for modifications that enhance its biological efficacy, making it a candidate for further development in antimicrobial therapies .

Synthesis of Pharmaceutical Intermediates

The compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. For instance, it is involved in the preparation of potent kinase inhibitors such as Mereletinib, which targets mutant BRAFV600E kinases implicated in certain cancers. The precise manipulation of the nitro group in this compound is crucial for achieving high yields and purity in the final pharmaceutical products .

Dye Industry

Azo Dye Production

this compound is widely used in the dye industry as a precursor for azo dyes. Its vibrant color properties make it suitable for dyeing textiles, leather, and paper products. The compound acts as a diazo component, facilitating the synthesis of various colored dyes that are commercially valuable due to their stability and brightness .

Organic Synthesis

Reactivity in Organic Chemistry

The compound's functional groups enable it to participate in multiple organic reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block for synthesizing other complex organic molecules. Researchers utilize it to develop new materials with specific properties tailored for applications in material science and nanotechnology .

Case Studies and Research Findings

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate potential risks associated with exposure, including hypersensitivity reactions and genotoxicity, particularly when used in industrial settings . Therefore, safety measures are crucial when handling this compound.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methoxy-4-nitroaniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target . The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The table below compares 2-Fluoro-3-methoxy-4-nitroaniline with key structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Differences |

|---|---|---|---|---|---|

| This compound | Not available | C₇H₇FN₂O₃ | 185.13 | Not reported | Reference compound for comparison |

| 2-Fluoro-4-nitroaniline | 369-35-7 | C₆H₅FN₂O₂ | 156.11 | Not reported | Lacks methoxy group at 3-position |

| 5-Fluoro-2-methoxy-4-nitroaniline | 1435806-78-2 | C₇H₇FN₂O₃ | 185.13 | Not reported | Fluoro at 5-position instead of 2 |

| 4-Methoxy-2-nitroaniline | 96-96-8 | C₇H₈N₂O₃ | 168.15 | 126–128 | Methoxy at 4-position, lacks fluoro |

| 3-Fluoro-4-methoxyaniline | 366-99-4 | C₇H₈FNO | 141.14 | 81–84 | Lacks nitro group |

Notes:

- Positional isomerism significantly affects physical properties. For example, 4-Methoxy-2-nitroaniline has a higher melting point (126–128°C) due to stronger intermolecular hydrogen bonding from the nitro group’s para position relative to the amine .

- The absence of a nitro group in 3-Fluoro-4-methoxyaniline reduces molecular weight and alters reactivity, making it less electrophilic .

Commercial Availability and Pricing

- Cost Variability : 2-Fluoro-4-nitroaniline (CAS 369-35-7) is priced at ¥10,000/25g , whereas 4-Fluoro-3-nitroaniline (CAS 364-76-1) costs ¥4,600/25g , reflecting differences in synthetic complexity and demand .

- Methoxy-Containing Analogs : 4-Methoxy-2-nitroaniline (CAS 96-96-8) is sold at ¥400/25g , indicating lower production costs due to simpler substitution patterns .

Biological Activity

2-Fluoro-3-methoxy-4-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. As a derivative of nitroanilines, it shares structural characteristics with compounds that exhibit significant pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C7H7FN2O3

- Molecular Weight : 188.14 g/mol

The presence of the fluoro, methoxy, and nitro groups contributes to its electronic properties and reactivity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids. The fluoro and methoxy substituents modulate the compound's reactivity and affinity for specific enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of nitroanilines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 6.3 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.3 |

| This compound | Escherichia coli | 12.5 |

Cytotoxicity

Cytotoxic studies have shown that this compound can induce cell death in certain cancer cell lines. The cytotoxic effects are often evaluated using assays like MTT or LDH release assays, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Compounds in this class have demonstrated IC50 values below 1000 µg/mL, suggesting moderate cytotoxicity .

Toxicological Profile

The toxicological assessment of nitroanilines, including this compound, reveals potential risks associated with exposure. Studies indicate that prolonged exposure can lead to adverse effects such as methemoglobinemia and organ toxicity . In animal models, subacute exposure has resulted in histopathological changes in organs like the spleen and liver .

| Toxicity Endpoint | Observed Effects |

|---|---|

| Hematological | Methemoglobinemia, anemia |

| Hepatic | Hemosiderin pigmentation in liver |

| Reproductive | Impaired reproductive outcomes in rodent studies |

Case Studies

- Hypersensitivity Reactions : A study reported contact hypersensitivity induced by nitroanilines in humans, highlighting the allergenic potential of compounds like this compound .

- Reproductive Toxicity : In a reproductive toxicity study conducted on HSD rats, exposure to related nitroanilines resulted in adverse effects on gestation outcomes and offspring viability .

Q & A

Basic: What synthetic strategies ensure regioselective nitration in the preparation of 2-Fluoro-3-methoxy-4-nitroaniline?

Methodological Answer:

To achieve regioselective nitration, the directing effects of substituents on the aromatic ring must be carefully controlled. The fluorine atom at position 2 (meta-directing) and methoxy group at position 3 (ortho/para-directing) compete during nitration. A mixed acid system (HNO₃/H₂SO₄) at low temperatures (0–5°C) can favor nitration at the para position relative to the methoxy group (position 4). Intermediate isolation via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures purity. Confirm regiochemistry using ¹H/¹³C NMR (e.g., NOE correlations for spatial proximity) and mass spectrometry .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves methoxy and amino proton signals.

- FTIR : Confirms nitro (1520–1350 cm⁻¹), amino (3450–3300 cm⁻¹), and methoxy (2850–2800 cm⁻¹) functional groups.

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves molecular geometry, hydrogen bonding, and packing motifs. For unstable crystals, powder XRD paired with Rietveld refinement provides structural insights.

- Melting Point Analysis : Compare observed mp (e.g., 96–98°C for analogs ) with literature to assess purity.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

- Emergency Measures : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical help. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced: How do crystal packing interactions influence the mechanical or thermosalient behavior of this compound derivatives?

Methodological Answer:

Elasticity and thermosalience (jumping crystals during phase transitions) arise from anisotropic packing. For example, in related compounds like DFNA (2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline), weak π-π interactions along the a-axis allow bending, while strong hydrogen bonds (N-H···O) along the b-axis resist fracture . To study these properties:

- Mechanical Testing : Apply controlled stress via three-point bending rigs while monitoring strain via microscopy.

- Thermal Analysis : Use DSC to detect phase transitions (e.g., α → β at 138°C in DFNA) and correlate with variable-temperature XRD to track unit-cell changes .

Advanced: How can variable-temperature XRD and FTIR elucidate phase transitions in nitroaniline derivatives?

Methodological Answer:

- VT-XRD : Collect diffraction patterns at 10°C intervals (e.g., 25–150°C) to monitor lattice parameter shifts (e.g., expansion along b-axis in DFNA ). Use Rietveld refinement to model phase-specific structures.

- VT-FTIR : Track vibrational mode changes (e.g., NO₂ symmetric/asymmetric stretching) to infer conformational rearrangements during transitions. For example, loss of hydrogen bonding in the β-phase may reduce N-H stretching intensity .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of nitroanilines?

Methodological Answer:

- Purity Verification : Re-crystallize samples and analyze via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities.

- Method Standardization : Compare DSC protocols (e.g., heating rate 10°C/min vs. 5°C/min) that may affect mp measurements.

- Cross-Validation : Use orthogonal techniques (e.g., solubility in DMSO vs. ethanol) and consult multiple databases (e.g., PubChem , Kanto Reagents ). For example, conflicting mp data may arise from polymorphic forms, resolvable via PXRD .

Advanced: What computational methods predict the reactivity and stability of this compound in synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites.

- Reactivity Prediction : Simulate nitration transition states (Gaussian 09) to identify regioselectivity trends.

- Solvent Effects : Use COSMO-RS models to predict solubility in polar vs. non-polar solvents, aiding reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.